This compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura reaction. These reactions involve coupling different building blocks to form the desired molecule. Here are some sources describing these reactions:
Research suggests that (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol may have potential applications in various fields, including:
(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a complex organic compound characterized by its unique structure, which includes a dioxaborolane moiety. It has the molecular formula and a molecular weight of approximately 212.09 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both alkenyl and boron functionalities, which can facilitate various
These reactions make it a valuable intermediate in the synthesis of more complex organic molecules.
Research on the biological activity of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is limited but suggests potential applications in medicinal chemistry. Compounds containing boron are often investigated for their anticancer properties and ability to modulate biological pathways. The presence of the dioxaborolane group may enhance its interaction with biological targets, although specific studies detailing its mechanism of action are still needed.
The synthesis of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves several steps:
This compound has potential applications in:
The unique structural features allow it to serve as a versatile building block in various chemical transformations.
Several compounds share structural similarities with (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol. Here’s a comparison highlighting their uniqueness:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | 117924-31-9 | Similar dioxaborolane structure | Different position of alkenyl group |
4-(Boronate)phenyl butenol | Various | Contains phenyl group | Aromatic system enhances stability |
Boronic acid derivatives | Various | Contains boronic acid functionality | Versatile in cross-coupling reactions |
The uniqueness of (E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol lies in its specific combination of alkenyl and dioxaborolane groups that allow for diverse reactivity patterns not found in simpler boronic acids or other derivatives.
Systematic Name:
(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Synonyms:
Molecular Formula:
C₁₁H₂₁BO₃
Structural Features:
Physical Properties:
Property | Value | Source |
---|---|---|
Appearance | Colorless to pale yellow oil | |
Boiling Point | Not reported | – |
Solubility | Soluble in THF, DCM, ethanol | |
Stability | Sensitive to moisture, air |
Spectroscopic Data:
Organoboron chemistry emerged in the mid-20th century with the discovery of hydroboration by H.C. Brown. Early boronates, such as pinacol boronic esters, became pivotal in cross-coupling reactions after Akira Suzuki’s development of the Suzuki-Miyaura reaction in 1979.
Key Milestones:
This compound exemplifies the evolution of boronates from simple reagents to sophisticated intermediates in asymmetric catalysis and materials science.
(E)-2-Methyl-4-(dioxaborolanyl)butenol is valued for its dual functionality: the boronate group participates in cross-coupling, while the hydroxyl group enables further derivatization.
Suzuki-Miyaura Coupling:
Hydroboration Reactions:
Horner-Wadsworth-Emmons Olefination:
Catalytic Applications:
Mechanistic Insights:
Comparative Reactivity:
Reaction Type | Substrate | Product | Advantage Over Analogues |
---|---|---|---|
Suzuki-Miyaura | Aryl bromides | Biaryls | Higher stability vs. boronic acids |
Hydroboration | Terminal alkynes | Trisubstituted alkenes | Stereoretention at boron |